tert-butyl 2-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
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Description
Tert-butyl 2-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (TBCC) is an organochlorine compound with a variety of applications in the field of synthetic organic chemistry. It is a versatile intermediate for the synthesis of a wide range of organic compounds, including pharmaceuticals, pesticides, and other specialty chemicals. TBCC is a key intermediate in the synthesis of the widely used pharmaceuticals, antifungals, and antibiotics. It is also used in the synthesis of other organic compounds, such as dyes, pigments, and other specialty chemicals.
Scientific Research Applications
Antibacterial Agents : Certain derivatives of tert-butyl naphthyridine, such as 1-tert-butyl-7-substituted-6-fluoroquinolone-3-carboxylic acids and 1-tert-butyl-6-fluoro-1,8-naphthyridine-3-carboxylic acids, have been found effective as antibacterial agents. These compounds have shown potent in vitro and in vivo activities, with some being evaluated for clinical use due to their favorable properties like low toxicity and good pharmacokinetic profiles (Bouzard et al., 1989).
Catalyst-Free Synthesis of Naphthyridine Derivatives : Research has shown that naphtho[1,6]naphthyridine derivatives can be synthesized efficiently under catalyst-free conditions. This synthesis involves a three-component reaction of aromatic aldehyde, naphthalene-2-amine or naphthalen-1-amine, and tert-butyl 2,4-dioxopiperidine-1-carboxylate in refluxing ethanol, yielding high yields of the derivatives (Mu et al., 2015).
Fluorescence Sensing of Chiral Amino Alcohols : 1,8-Bis(3-tert-butyl-9-acridyl)naphthalene N, N'-dioxide, a compound synthesized from tert-butyl naphthyridine derivatives, has been used for enantioselective fluorescence sensing of chiral amino alcohols. This application is important in analytical chemistry for precise measurement of amino alcohols (Liu et al., 2008).
Antimycobacterial Activities : Some naphthyridine carboxylic acids, including those with tert-butyl groups, have been synthesized and evaluated for their antimycobacterial activities. They have shown effectiveness against Mycobacterium tuberculosis and multi-drug-resistant strains, indicating their potential as therapeutic agents (Sriram et al., 2007).
Organic Synthesis Applications : Tert-butyl naphthyridine derivatives have been used in various organic syntheses, including the synthesis of 1,2,3,4-tetrahydroquinolines and 1,2,3,4-tetrahydro-1,6-naphthyridines, demonstrating their versatility as intermediates in complex organic reactions (Reed et al., 1988).
properties
IUPAC Name |
tert-butyl 2-chloro-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-13(2,3)18-12(17)16-7-6-10-9(8-16)4-5-11(14)15-10/h4-5H,6-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZHKCVGWZFNDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676565 |
Source
|
Record name | tert-Butyl 2-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1151665-15-4 |
Source
|
Record name | tert-Butyl 2-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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